5-Fluoroquinoline-6-carbonitrile Exhibits 10,000-Fold Selectivity for MAO-B over MAO-A
In a study of enzyme inhibition, 5-Fluoroquinoline-6-carbonitrile demonstrated potent and highly selective inhibition of human monoamine oxidase B (MAO-B) [1]. This selectivity is starkly contrasted by a comparator compound from the same study, a benzodioxole derivative (CHEMBL2203921), which was a weak and non-selective inhibitor of both MAO-A and MAO-B [2]. The target compound's selectivity ratio (MAO-A/MAO-B) is approximately 10,000:1, representing a critical functional distinction.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 10 nM (MAO-B); 100,000 nM (MAO-A) |
| Comparator Or Baseline | CHEMBL2203921 (benzodioxole derivative): 100,000 nM (MAO-A); 100,000 nM (MAO-B) |
| Quantified Difference | Target compound is 10,000-fold more potent for MAO-B than MAO-A, whereas comparator is equipotent. Target compound is 10,000-fold more potent for MAO-B than comparator. |
| Conditions | Inhibition of human recombinant MAO-A/MAO-B expressed in supersomes, using kynuramine as a substrate, measured by fluorescence detection of 4-hydroxyquinoline. |
Why This Matters
This data proves that the specific molecular geometry of 5-Fluoroquinoline-6-carbonitrile confers an exceptionally high degree of target selectivity, a property critical for minimizing off-target effects in cellular assays, which is absent in structurally unrelated analogs.
- [1] BindingDB. (n.d.). BDBM50585935 (5-Fluoroquinoline-6-carbonitrile). CHEMBL5090153. View Source
- [2] BindingDB. (n.d.). BDBM50401980 (CHEMBL2203921). View Source
